![molecular formula C14H17N5O4 B2419207 methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896322-59-1](/img/structure/B2419207.png)
methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is involved in the synthesis of new heterocycles, such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones. These syntheses are achieved through treatments involving aminoalcohol and dehydrative cyclization (Shimada, Kuroda, & Suzuki, 1993).
Development of Adenosine Receptor Antagonists
Studies have also reported the synthesis and biological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. These derivatives have been identified as potent and selective antagonists of the A3 adenosine receptors, which are relevant in various physiological processes (Baraldi et al., 2005).
Solid-Phase Synthesis Techniques
There is research on the solid-phase synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This method is crucial for library synthesis in drug discovery and involves steps like immobilization, conversion, reductive amination, N-alkylation, or N-acylation, and release from the support (Karskela & Lönnberg, 2006).
Structural and UV Studies
Uracil derivatives related to methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate have been synthesized and characterized. These studies include crystal structures, thermal stabilities, and UV spectra, providing insights into their potential interactions with DNA (Yao et al., 2013).
Pharmacological Evaluation
The compound has been involved in the synthesis and preliminary pharmacological evaluation of derivatives, particularly in the context of their potential as antidepressant agents. This includes studies on serotonin receptor affinity and inhibitor activity, highlighting its significance in neurological research (Zagórska et al., 2016).
Mitochondria-Targeted Prodrugs
The synthesis of related compounds, serving as mitochondria-targeted prodrugs of antioxidants like methimazole, has been researched. This has implications in the development of treatments for conditions involving oxidative stress (Hattan, Shojaie, Lau, & Anders, 2013).
properties
IUPAC Name |
methyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-8-7-19-10-11(15-13(19)16(8)2)17(3)14(22)18(12(10)21)6-5-9(20)23-4/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMSBLKUOYFCFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16802847 |
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